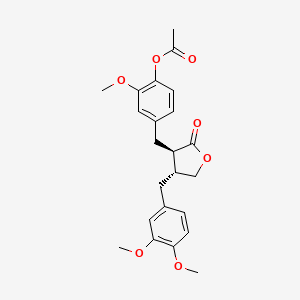

Arctigenin monoacetate

Description

Contextualization of Lignans (B1203133) as Bioactive Natural Products

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants, including seeds, whole grains, legumes, fruits, and vegetables. iomcworld.com These secondary metabolites are derived from the shikimate pathway and play crucial roles in plant defense mechanisms, exhibiting antioxidant, antiviral, antibacterial, and antifungal properties. researchgate.net In recent years, lignans have garnered significant attention from the scientific community due to their potential health benefits for humans. iomcworld.com When consumed, plant lignans are converted by intestinal bacteria into enterolignans, such as enterodiol (B191174) and enterolactone, which are thought to be responsible for many of their biological effects. iomcworld.com The structural diversity of lignans, with over 7,000 naturally occurring compounds identified, contributes to their wide range of pharmacological activities. iomcworld.com

Dibenzylbutyrolactone lignans represent a significant subclass of these natural products, characterized by a specific chemical structure that has been the subject of extensive research. nih.govresearchgate.net These compounds have shown a variety of biological activities, making them promising candidates for the development of new therapeutic agents. nih.govresearchgate.net

Overview of Arctigenin (B1665602) and its Significance in Research

Arctigenin is a prominent dibenzylbutyrolactone lignan (B3055560) that has been isolated from several plants, including those of the Asteraceae family, such as Arctium lappa (burdock). wisdomlib.orgphytopharmajournal.combiosynth.com It has been a focal point of research due to its wide spectrum of pharmacological properties. Studies have indicated that arctigenin possesses anti-inflammatory, antioxidant, antiviral, and anticancer activities. wisdomlib.orgresearchgate.netgavinpublishers.com Its neuroprotective effects are also a significant area of investigation. wisdomlib.org The multifaceted therapeutic potential of arctigenin has established it as a key compound in natural product research, with numerous studies exploring its mechanisms of action and potential applications in various disease models. phytopharmajournal.comresearchgate.net

Definition and Relevance of Arctigenin Monoacetate within Lignan Chemistry and Biology

This compound is a derivative of arctigenin. Within the field of lignan chemistry, the synthesis and modification of natural lignans like arctigenin are crucial for exploring structure-activity relationships. The introduction of an acetate (B1210297) group can alter the physicochemical properties of the parent compound, potentially influencing its bioavailability and biological activity. Research into derivatives like this compound is essential for understanding how structural modifications impact the therapeutic potential of these natural products. researchgate.netresearchgate.net The study of such derivatives helps to elucidate the chemical space around a bioactive scaffold and can lead to the development of new compounds with enhanced or more targeted effects.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69232-85-5 |

|---|---|

Molecular Formula |

C23H26O7 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[4-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |

InChI |

InChI=1S/C23H26O7/c1-14(24)30-20-8-6-16(12-22(20)28-4)10-18-17(13-29-23(18)25)9-15-5-7-19(26-2)21(11-15)27-3/h5-8,11-12,17-18H,9-10,13H2,1-4H3/t17-,18+/m0/s1 |

InChI Key |

HKCGEUVLMDJSGX-ZWKOTPCHSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Natural Abundance and Botanical Origin of Arctigenin Precursors

Arctium lappa

Arctium lappa, commonly known as greater burdock, is a well-documented source of arctigenin (B1665602) and its precursors. wikipedia.orgspandidos-publications.com The seeds, in particular, are rich in these lignans (B1203133). frontiersin.org Research has led to the isolation and identification of a diverse array of lignans from this plant. Major lignans present include arctigenin and its glycoside, arctiin (B1665604). frontiersin.orgnih.gov

Further phytochemical analyses have revealed the presence of other related compounds. These include matairesinol (B191791), lappaol A, C, F, and H, as well as diarctigenin (B1257781) and isolappaol C. frontiersin.orgjst.go.jp Additionally, arctignan D and E have been identified within Arctium lappa. frontiersin.org

| Compound | Plant Part |

| Arctigenin | Seeds, Fruits, Roots, Leaves spandidos-publications.comfrontiersin.org |

| Arctiin | Seeds, Fruits, Roots, Leaves frontiersin.orgwikipedia.org |

| Matairesinol | Seeds, Roots frontiersin.org |

| Lappaol A, C, F, H | Seeds, Fruits frontiersin.orgjst.go.jp |

| Diarctigenin | Seeds jst.go.jp |

| Isolappaol C | Seeds frontiersin.orgjst.go.jp |

| Arctignan D, E | Seeds frontiersin.org |

Forsythia koreana

Forsythia koreana is another significant botanical source of arctigenin and related lignans. nih.govnih.gov The flowers and fruits of this plant have been found to contain these compounds. mdpi.comfrontiersin.org Studies have successfully isolated several lignans, demonstrating the plant's rich phytochemical profile.

The primary lignans identified in Forsythia koreana are arctigenin and arctiin. mdpi.comfrontiersin.org Alongside these, matairesinol and its glycoside, matairesinoside, are also present. mdpi.comfrontiersin.org Furthermore, specific lignans known as koreanaside A, B, and C have been isolated from the flowers of this species. mdpi.com

| Compound | Plant Part |

| Arctigenin | Flowers, Fruits mdpi.comfrontiersin.org |

| Arctiin | Flowers, Fruits mdpi.comfrontiersin.org |

| Matairesinol | Flowers, Fruits mdpi.comfrontiersin.org |

| Matairesinoside | Flowers, Fruits mdpi.comfrontiersin.org |

| Koreanaside A | Flowers mdpi.com |

| Koreanaside B | Flowers mdpi.com |

| Koreanaside C | Flowers mdpi.com |

Saussurea heteromalla

Saussurea heteromalla, a herb found in the Himalayan region, has been identified as a natural source of arctigenin and its related compounds. wikipedia.orgresearchgate.netniscpr.res.in Phytochemical investigations of this plant have led to the isolation of several key lignans. researchgate.netniscpr.res.in

The principal lignans found in Saussurea heteromalla are arctigenin and its glycoside, arctiin. researchgate.netniscpr.res.in In addition to these, matairesinol has also been isolated from this species. researchgate.netresearchgate.net Another compound identified is the sesquiterpene lactone, chlorojanerin. researchgate.netniscpr.res.in

| Compound | Plant Part |

| Arctigenin | Whole Plant researchgate.netniscpr.res.in |

| Arctiin | Whole Plant wikipedia.orgresearchgate.netniscpr.res.in |

| Matairesinol | Whole Plant researchgate.netresearchgate.net |

| Chlorojanerin | Whole Plant researchgate.netniscpr.res.in |

Wikstroemia indica

Wikstroemia indica is a plant from which several dibenzyl-γ-butyrolactone-type lignans have been isolated. nih.govnih.gov The roots of this plant are a particularly noted source of these compounds. nih.govresearchgate.net

Research has identified (+)-arctigenin in this species. nih.gov Other lignans isolated from Wikstroemia indica include (+)-matairesinol, wikstromol, and pinoresinol. nih.govcu.ac.bd

| Compound | Plant Part |

| (+)-Arctigenin | Roots nih.gov |

| (+)-Matairesinol | Roots nih.gov |

| Wikstromol | Whole Plant cu.ac.bd |

| Pinoresinol | Whole Plant cu.ac.bd |

Centaurea diluta

Centaurea diluta has been reported as a source of arctigenin. nih.gov Specifically, studies on the subspecies Centaurea diluta Ait. subsp. algeriensis have led to the isolation of (-)-arctigenin from its aerial parts, including leaves and flowers. researchgate.netnih.gov

In addition to (-)-arctigenin, other non-lignan compounds have been identified from the extract of this plant. These include the phenolic compounds vanillin (B372448) and paridol, and the flavonoid aglycones eupatilin (B1662920) and jaceosidin. researchgate.netnih.gov

| Compound | Plant Part |

| (-)-Arctigenin | Aerial Parts (Leaves and Flowers) researchgate.netnih.gov |

| Vanillin | Aerial Parts (Leaves and Flowers) researchgate.netnih.gov |

| Paridol | Aerial Parts (Leaves and Flowers) researchgate.netnih.gov |

| Eupatilin | Aerial Parts (Leaves and Flowers) researchgate.netnih.gov |

| Jaceosidin | Aerial Parts (Leaves and Flowers) researchgate.netnih.gov |

Rhaponticum uniflorum

Rhaponticum uniflorum is another plant species within the Asteraceae family that contains arctigenin and its precursors. nih.govresearchgate.net A comprehensive review of the plant's metabolites confirmed the presence of several lignans. nih.gov

The key lignans identified in Rhaponticum uniflorum are arctigenin and its O-glucoside, arctiin. nih.govresearchgate.net

| Compound | Plant Part |

| Arctigenin | Not specified nih.govresearchgate.net |

| Arctiin | Not specified nih.govresearchgate.net |

Other Documented Botanical Sources

While Greater Burdock (Arctium lappa) is a primary source, precursors to arctigenin, such as arctiin and matairesinol, are distributed across a diverse range of plant families. wikipedia.orgnih.gov The presence of these lignans is not limited to a single genus or family, indicating a widespread biosynthetic capability among higher plants. uni-muenchen.de

Several species within the Asteraceae family, apart from Arctium lappa, are known to contain arctigenin and its precursors. wikipedia.orgnih.gov These include Saussurea heteromalla and numerous species of the genus Centaurea, such as C. alexandria, C. melitensis, C. sphaerocephala, and C. schischkinii. wikipedia.orgnih.govworktribe.com Additionally, lignans like arctiin have been isolated from Carduus micropterus. nih.gov

The Oleaceae family, particularly Forsythia species like Forsythia intermedia and Forsythia koreana, are well-documented sources of arctiin and matairesinol. nih.govoup.comnih.gov Other notable plant sources include Wikstroemia indica (Thymelaeaceae) and various juniper species (Juniperus) which can contain related lignans that act as precursors in broader biosynthetic contexts. nih.govmdpi.com Flaxseed (Linum usitatissimum) is a particularly rich source of the lignan (B3055560) precursor secoisolariciresinol. acs.orgacs.org

Table 1: Documented Botanical Sources of Arctigenin and its Precursors

Family Species Precursor(s) Found Reference Asteraceae Arctium lappa (Greater Burdock) Arctiin, Arctigenin, Matairesinol [11, 26, 27] Asteraceae Saussurea heteromalla Arctiin, Arctigenin arkat-usa.org Asteraceae Centaurea species (e.g., C. schischkinii) Arctiin, Arctigenin, Matairesinol [12, 22] Asteraceae Carduus micropterus Arctiin researchgate.net Oleaceae Forsythia species (e.g., F. intermedia, F. koreana) Arctiin, Matairesinol, Pinoresinol [8, 12, 20] Linaceae Linum usitatissimum (Flaxseed) Secoisolariciresinol, Matairesinol, Pinoresinol [21, 25] Thymelaeaceae Wikstroemia indica Arctigenin

Generated code Advanced Chemical Synthesis and Structural Derivatization of Arctigenin Monoacetate

Total Synthesis Approaches to Arctigenin (B1665602)

The total synthesis of arctigenin, a dibenzylbutyrolactone lignan (B3055560), has been a subject of significant research interest due to its notable biological activities. tandfonline.comacs.org While methods like extraction from natural sources exist, they often suffer from low efficiency. tandfonline.com Consequently, robust laboratory synthesis technologies have been developed to provide reliable access to arctigenin and its analogues. tandfonline.comnih.govresearchgate.net A common strategy for creating the dibenzylbutyrolactone structure involves the Stobbe condensation of a substituted benzaldehyde (B42025) with dimethyl succinate. sciforum.net This is followed by a sequence of reactions including selective hydrogenation and reduction to form a β-benzylbutyrolactone intermediate, which is then alkylated to yield the final structure. sciforum.net

Table 1: Summary of Selected Total Synthesis Approaches for Arctigenin

| Methodology | Key Reagents/Steps | Notable Features | Reference(s) |

|---|---|---|---|

| Asymmetric Synthesis via Chiral Auxiliary | 3,4-dimethoxyphenylpropionic acid, 4-benzyloxazolidine ketone, NaHMDS, LDA | High enantiomeric excess (ee >96%) for both (-) and (+)-arctigenin. | tandfonline.comnih.gov |

| Radical Carboxyarylation | Domino radical sequence | Highly stereoselective; enables synthesis of multiple lignans (B1203133) like (-)-matairesinol. | acs.orgnih.govsigmaaldrich.com |

| Lewis Acid-Mediated Conjugate Addition | Differentially protected fumarate (B1241708), Lewis acids (e.g., Sm(OTf)₃) | Highly regioselective and stereoselective addition of radicals. | tandfonline.comnih.govacs.org |

| Stobbe Condensation Route | Substituted benzaldehyde, dimethyl succinate | A foundational method for constructing the dibenzylbutyrolactone core. | sciforum.net |

Asymmetric synthesis is crucial for producing specific enantiomers of arctigenin, as different stereoisomers can exhibit varied biological activities. nih.gov One prominent method employs a chiral auxiliary, such as 4-benzyloxazolidine ketone, which is condensed with a starting material like 3,4-dimethoxyphenylpropionic acid. tandfonline.comnih.gov The subsequent stereocontrolled alkylation reaction, often using a sterically hindered base like sodium bis(trimethylsilyl)amide (NaHMDS), establishes the desired chirality before the auxiliary is removed. tandfonline.comnih.gov This approach has successfully produced both (–)-arctigenin and its enantiomer, (+)-arctigenin, in high yields with an enantiomeric excess (ee) of 96%. nih.gov Another strategy involves the Lewis acid-mediated conjugate addition of alkyl radicals to a fumarate protected with a chiral auxiliary, which allows for excellent stereocontrol in the formation of mono-alkylated succinates. acs.org

Stereoselective transformations are fundamental to controlling the relative stereochemistry of the two chiral centers in the arctigenin molecule. A highly effective method is the domino radical carboxyarylation, which facilitates a cascade of reactions to build the lignan framework with high stereoselectivity. acs.orgnih.gov Another key transformation is the highly regioselective and stereoselective addition of radicals to asymmetric fumarates, which can be used to synthesize various lignin (B12514952) natural products from common intermediates. tandfonline.comnih.gov In synthetic routes based on the Stobbe condensation, the stereochemistry is often controlled during the alkylation of the butyrolactone enolate, establishing the characteristic trans relationship between the two benzyl (B1604629) groups at the C-8 and C-8' positions. sciforum.netmdpi.com

Synthetic Methodologies for Arctigenin Monoacetate

This compound is a derivative where one of the phenolic hydroxyl groups of arctigenin is acetylated. The full chemical name, 4-(((3R,4R)-4-((3,4-dimethoxy-phenyl)methyl)-2-oxooxolan-3-yl)methyl)-2-methoxyphenyl acetate (B1210297), specifies that the acetylation occurs at the C4' hydroxyl group. drugfuture.com This modification requires precise and targeted chemical reactions.

Acetylation involves the introduction of an acetyl group onto a molecule. In the context of arctigenin, this is typically an esterification reaction targeting a phenolic hydroxyl group. A particularly effective and selective method is the use of enzyme-catalyzed reactions. sci-hub.box Lipase-mediated transesterification has been successfully employed to produce a mono-acetate intermediate of an arctigenin analogue with high enantiomeric excess (98% ee). sci-hub.box This enzymatic approach offers a green and highly selective alternative to traditional chemical methods, which might require complex protection and deprotection steps to achieve the same result.

Achieving targeted monosubstitution is the primary challenge in synthesizing this compound, as arctigenin possesses two phenolic hydroxyl groups that could potentially be acetylated. The use of enzymes, such as lipase, provides a powerful solution for regioselectivity, preferentially catalyzing the acetylation at one specific hydroxyl group over the other. sci-hub.box In more traditional chemical synthesis, achieving such selectivity would involve a multi-step process. This would typically require selectively protecting one hydroxyl group (e.g., as a benzyl ether), performing the acetylation on the unprotected hydroxyl group, and finally removing the protecting group to yield the desired mono-substituted product. sci-hub.box

Derivatization of this compound and Related Lignans

The core structure of arctigenin and its derivatives serves as a versatile scaffold for further chemical modification to explore structure-activity relationships. mdpi.com Research has focused on modifying the aromatic rings, benzylic positions, and the lactone ring itself. mdpi.com Derivatives have been synthesized by introducing a wide array of functional groups, including esters, ethers, and heterocyclic moieties. tandfonline.comjst.go.jp For instance, a series of new monoester derivatives of arctigenin were synthesized by reacting it with various carboxylic acids in the presence of coupling agents like EDCI and DMAP. tandfonline.com Another approach involves synthesizing amino acid ester derivatives to improve properties like solubility; this has been achieved by reacting the phenolic hydroxyl groups of arctigenin with BOC-protected amino acids using catalysts such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jp Other modifications include the introduction of pyrimidine (B1678525) and quinoline (B57606) groups via ether linkages to the phenolic hydroxyl group. tandfonline.combenthamdirect.com The lactone ring has also been a target for derivatization, with C-9' substituted analogues being prepared through pathways involving an acyl-Claisen rearrangement as a key step. mdpi.com

Table 2: Examples of Derivatization Strategies for Arctigenin and Related Lignans

| Derivative Type | Synthetic Strategy | Purpose/Example | Reference(s) |

|---|---|---|---|

| Amino Acid Esters | Esterification with BOC-protected amino acids using DCC/DMAP catalysts. | Improve water solubility. | jst.go.jp |

| C-9' Substituted Analogues | Acyl-Claisen rearrangement to establish the dibenzylbutyrolactone framework. | Explore structure-activity relationships of the lactone ring. | mdpi.com |

| Pyrimidine Derivatives | Linking arctigenin with 2-chloropyrimidine (B141910) intermediates via ether bonds. | Create novel analogues with varied biological profiles. | tandfonline.com |

| Quinoline Derivatives | Introduction of quinoline groups to the phenolic hydroxyl position. | Synthesis of novel derivatives for biological screening. | benthamdirect.com |

| Monoester Derivatives | Reaction with carboxylic acids using EDCI and DMAP as coupling agents. | Generate new esters like β-indole acetate ester of arctigenin. | tandfonline.com |

| N-acyl sulfamates | Reaction with fluorosulfonates and potassium trimethylsiloximate. | Efficient synthesis under mild, base-free conditions. | tandfonline.com |

Oxidation Reactions (e.g., Lead Tetraacetate Oxidation)

The introduction of new functional groups through oxidation is a powerful tool for derivatizing complex natural products. In the case of 2,3-dibenzylbutyrolactone lignans like this compound, oxidizing agents such as lead tetraacetate (LTA) and osmic acid have been employed to introduce alcoholic hydroxyl groups stereospecifically. researchgate.netresearchgate.net

A notable example is the oxidation of this compound (II) with lead tetraacetate in an acetic acid solvent. researchgate.netresearchgate.net This reaction facilitates the introduction of an acetoxy group at the C-5 position of the butyrolactone ring, yielding 5-acetoxythis compound (III). researchgate.netresearchgate.net Lead tetraacetate is a versatile oxidizing agent known for its utility in various transformations, including the cleavage of 1,2-diols and the decarboxylation of carboxylic acids. researchgate.net In the context of lignan modification, its ability to functionalize the lactone ring provides a pathway to novel derivatives with potentially altered biological activities. researchgate.net The 13C-NMR spectra of these oxidation products are crucial for confirming the structural changes and stereochemistry of the resulting molecules. researchgate.net

Table 1: Lead Tetraacetate Oxidation of this compound

| Starting Material | Reagent | Solvent | Product | Reference |

|---|

Esterification and Amidation (e.g., Amino Acid Ester Derivatives)

To address limitations such as poor water solubility, which can hinder the therapeutic application of arctigenin, esterification and amidation reactions are frequently employed. nih.govnih.gov A prominent strategy involves the synthesis of amino acid ester derivatives. nih.gov

Researchers have successfully synthesized a series of arctigenin derivatives by reacting it with various amino acids, including glycine, L-alanine, valine, leucine, and isoleucine. nih.govnih.gov These syntheses often utilize tert-butoxycarbonyl (BOC) as a protecting group for the amino acid, which is subsequently removed. nih.govnih.gov The resulting amino acid derivatives, particularly those without the BOC protecting group, have demonstrated improved water solubility and enhanced nitrite-scavenging abilities compared to the parent arctigenin molecule. nih.govnih.gov The general synthetic scheme involves the esterification of the amino acid, followed by its reaction with arctigenin. sphinxsai.com This approach not only modifies the physicochemical properties of arctigenin but also introduces the potential for new biological interactions, providing a basis for further drug development. nih.govnih.gov

Table 2: Synthesis of Arctigenin Amino Acid Ester Derivatives

| Amino Acid Used | Protecting Group | Key Finding | Reference |

|---|---|---|---|

| Glycine, L-alanine, Valine, Leucine, Isoleucine | t-Butyloxy carbonyl (BOC) | Derivatives without the protective group showed better solubility and nitrite-clearing ability than arctigenin. | nih.gov |

Modifications of the γ-Lactone Core (e.g., C-9′ Derivatization)

While many derivatization efforts for arctigenin have focused on its aromatic rings, modifications of the central γ-lactone core are significantly underrepresented. mdpi.comnih.gov The C-9′ position of the lactone ring, in particular, presents an underexplored opportunity for developing novel dibenzylbutyrolactone derivatives. mdpi.comnih.gov

To date, only a limited number of synthetic derivatives with C-9′ modifications have been reported. mdpi.com One such example is a compound featuring a methylenehydroxy group at this position. mdpi.com The synthesis of these analogues can be complex, employing strategies like an acyl-Claisen rearrangement as a key step to establish the correct trans relationship between the C-8 and C-8' benzyl groups. mdpi.com This rearrangement, followed by steps such as dihydroxylation and in situ cyclization, establishes the core lactone framework with the desired C-9′ substitution. mdpi.com Initial findings for a C-9′-hydroxymethyl analogue revealed potent biological activity, underscoring the potential of this modification site for generating derivatives with improved therapeutic profiles. nih.gov

Table 3: Synthetic Strategy for C-9' Derivatization of Arctigenin Analogues

| Key Reaction | Purpose | Intermediate/Product | Reference |

|---|---|---|---|

| Acyl-Claisen Rearrangement | Establishes trans stereochemistry between C-8 and C-8' | Syn-diastereomer morpholine (B109124) amide | mdpi.com |

Alterations of Aromatic Moieties

Modifications to the two aromatic rings of the arctigenin scaffold have been a primary focus of structure-activity relationship (SAR) studies. mdpi.com These alterations aim to explore how changes in substitution patterns on the phenyl rings influence biological activity.

Synthetic strategies have been developed for the flexible and efficient creation of a variety of derivatives at the 3', 4', and 5' positions of the arctigenin molecule. sci-hub.box For instance, derivatives with halogen and alkyl groups have been synthesized on the aromatic rings. researchgate.net One study systematically synthesized a series of O-alkyl derivatives, replacing the methoxy (B1213986) groups of arctigenin with ethoxy, propoxy, and butoxy groups. sci-hub.box Evaluation of these compounds revealed that the size of the substituent at the 3'-position played a role in their activity, with smaller groups being favored. sci-hub.box The monoethoxy derivative, in particular, showed potent activity, highlighting the sensitivity of the molecule's biological function to the nature of its aromatic substituents. sci-hub.box

Heterocyclic Ring Incorporations (e.g., Pyrimidine Derivatives)

The incorporation of heterocyclic rings into a natural product scaffold is a well-established strategy in medicinal chemistry to access novel chemical space and biological activities. ekb.egnih.gov Pyrimidines, as a class of heterocycles, are of significant interest due to their presence in nucleic acids and their wide range of pharmacological properties. ekb.egijnrd.org

A series of pyrimidine derivatives of arctigenin have been designed and synthesized. nih.gov In this approach, various substituted 2-chloropyrimidine intermediates are first prepared through multiple synthetic routes. nih.gov These intermediates are then linked to the arctigenin backbone via ether bonds, creating a new class of hybrid molecules. nih.gov This strategy merges the structural features of the lignan with those of the pyrimidine ring system, with the goal of producing compounds with unique or enhanced therapeutic activities. nih.gov The versatility in the synthesis of pyrimidine analogues allows for the creation of a diverse library of arctigenin derivatives for biological screening. ekb.eg

Structure Activity Relationship Sar Studies of Arctigenin and Its Derivatives

Influence of Functional Groups on Biological Activities

The introduction of different functional groups at various positions on the arctigenin (B1665602) scaffold has been shown to have a profound impact on its biological activities. Modifications at the phenolic hydroxyl group and the lactone ring have been particularly well-explored.

Research into the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, has shown that modifications at the phenolic hydroxyl position are critical. A study focusing on the synthesis of new arctigenin and 9-deoxy-arctigenin derivatives revealed that introducing ester and ether side chains at this position can enhance AMPK activation in L6 myoblasts. nih.gov Specifically, certain alkyl ester and phenethyl ether derivatives of arctigenin demonstrated improved potency in promoting AMPK phosphorylation. nih.gov Further analysis identified arctigenin ester derivatives 3a and 3h , and 9-deoxy-arctigenin phenethyl ether derivatives 6a , 6c , and 6d as being more potent AMPK activators than the parent compound, arctigenin. nih.gov The 2-(3,4-dimethoxyphenyl)ethyl ether moiety present in derivative 6c was highlighted as a particularly effective functional group for enhancing AMPK phosphorylation, leading to its identification as a promising lead compound. nih.gov

In a different approach, the synthesis of six novel arctigenin monoester derivatives aimed to improve the parent compound's poor water solubility and enhance its therapeutic potential. nih.gov One of these derivatives, arctigenin β-indolylacetate (ARG6) , exhibited superior anti-tumor activity in H22 tumor-bearing mice compared to arctigenin. nih.gov This derivative also demonstrated the ability to significantly improve serum cytokine levels, including IL-2, IL-6, IFN-γ, and TNF-α, while decreasing VEGF levels, suggesting a modulation of the immune response in its anti-tumor effect. nih.gov

| Derivative | Functional Group Modification | Biological Activity | Reference |

| 3a, 3h | Alkyl ester at phenolic hydroxyl | More potent AMPK activators than arctigenin | nih.gov |

| 6a, 6c, 6d | Phenethyl ether at phenolic hydroxyl | More potent AMPK activators than arctigenin | nih.gov |

| 6c | 2-(3,4-dimethoxyphenyl)ethyl ether at phenolic hydroxyl | Potent AMPK activator | nih.gov |

| ARG6 | β-indolylacetate monoester | Enhanced anti-tumor activity in vivo | nih.gov |

Stereochemical Impact on Pharmacological Efficacy

Arctigenin possesses two chiral centers, leading to the existence of different stereoisomers. The spatial arrangement of the substituents at these chiral centers has been shown to be a critical determinant of the molecule's pharmacological efficacy.

A significant study investigating the preferential cytotoxicity of arctigenin enantiomers against human pancreatic PANC-1 cancer cells in a nutrient-deprived medium highlighted the importance of the (2R,3R)-absolute configuration. researchgate.net The study found that three lignans (B1203133) with a (2R,3R)-absolute configuration, including (-)-arctigenin , exhibited preferential cytotoxicity in a concentration-dependent manner. In contrast, six lignans with the (2S,3S)-absolute configuration, including (+)-arctigenin , showed no such activity. researchgate.net This demonstrates that the stereochemistry at the C-2 and C-3 positions of the butyrolactone ring is crucial for this specific anti-cancer effect.

Furthermore, the study delved into the molecular mechanism behind this stereospecific activity. It was found that only (-)-arctigenin strongly suppressed the activation of Akt, a key protein in cell survival pathways that is activated in response to nutrient starvation. researchgate.net This suggests that the (2R,3R)-configuration is essential for the molecule to effectively inhibit the Akt signaling pathway, thereby inducing preferential cytotoxicity in cancer cells under nutrient-deprived conditions.

Another study synthesized four stereoisomers of arctigenin to compare their biological activities, further emphasizing the role of stereochemistry. nih.gov It was reported that (4R, 5R)-trans-arctigenin exhibits stereospecific cytotoxicity against insect cells. nih.gov The natural configuration of arctigenin features a trans relationship between the dibenzyl substituents at the C-8 and C-8' positions of the γ-lactone core. nih.govsemanticscholar.org The synthesis of novel C-9' derivatives has also focused on maintaining a single trans diastereomer between C-8 and C-8' to achieve a trans,trans C-8, C-8', C-9' configuration, indicating the perceived importance of this stereochemical arrangement for biological activity. nih.gov

| Stereoisomer | Configuration | Biological Activity | Reference |

| (-)-Arctigenin | (2R,3R) | Preferential cytotoxicity against PANC-1 cells; Inhibition of Akt activation | researchgate.net |

| (+)-Arctigenin | (2S,3S) | No preferential cytotoxicity against PANC-1 cells | researchgate.net |

| (4R, 5R)-trans-arctigenin | trans | Stereospecific cytotoxicity against insect cells | nih.gov |

Positional Effects of Substituents on Activity Profiles

The position of substituents on the arctigenin molecule plays a critical role in defining its activity profile. While modifications on the aromatic rings and at the benzylic carbons have been explored, recent studies have highlighted the significant potential of substitutions on the γ-lactone core, particularly at the C-9' position. nih.gov

The C-9' position was previously relatively unexplored in SAR studies of dibenzylbutyrolactone lignans. nih.gov However, a study involving the synthesis of fifteen novel C-9' derivatives of arctigenin demonstrated that substitutions at this position can lead to more potent anti-proliferative activity than the parent compound. nih.gov The anti-proliferative activities of these derivatives were evaluated against colorectal cancer HCT-116 and triple-negative breast cancer MDA-MB-231 cell lines. semanticscholar.org The results showed that all the synthesized compounds had improved activity in the HCT-116 cell line compared to the MDA-MB-231 cells. semanticscholar.org

Notably, some of the C-9' substituted derivatives exhibited significantly enhanced potency. For instance, compound 32 showed an IC50 value as low as 3.27 µM in HCT-116 cells, while compound 29 had an IC50 of 5.79 µM in MDA-MB-231 cells. nih.gov These values represent an improvement over the anti-proliferative activity of arctigenin itself. These findings suggest that the C-9' position is a key site for modification to enhance the anti-cancer properties of arctigenin. nih.gov

In addition to the lactone ring, modifications at the phenolic hydroxyl positions have also been shown to be important. As discussed in section 4.1, the introduction of ester and ether side chains at these positions can significantly impact the molecule's ability to activate AMPK. nih.gov This indicates that different positions on the arctigenin scaffold can be selectively modified to tune its activity towards specific biological targets.

| Derivative | Positional Modification | Cell Line | IC50 (µM) | Reference |

| Compound 32 | C-9' substitution | HCT-116 | 3.27 | nih.gov |

| Compound 29 | C-9' substitution | MDA-MB-231 | 5.79 | nih.gov |

Structure-Efficacy Correlation with Cellular and Molecular Targets

The structural modifications of arctigenin and its derivatives have been correlated with their efficacy against various cellular and molecular targets, providing insights into their mechanisms of action.

One of the key molecular targets identified for arctigenin derivatives is AMP-activated protein kinase (AMPK) . The introduction of specific ester and ether functional groups at the phenolic hydroxyl positions has been directly linked to enhanced AMPK activation. nih.gov For example, the 2-(3,4-dimethoxyphenyl)ethyl ether moiety in derivative 6c was found to be a key structural feature for potent AMPK phosphorylation, establishing a clear structure-efficacy relationship for this target. nih.gov

Another important class of molecular targets for arctigenin derivatives is histone deacetylases (HDACs) . A series of arctigenin derivatives were designed with HDAC inhibitory activity. nih.gov Among these, compound B7 exhibited significantly higher antiproliferative activity in the MV411 cell line compared to the positive control. nih.gov Mechanistic studies revealed that compound B7 induced apoptosis through the Caspase-3 pathway and enhanced histone acetylation levels in these cells. nih.gov Further enzymatic assays showed that compound B7 selectively inhibits the activity of HDAC1, HDAC2, and HDAC3, demonstrating a specific structure-efficacy correlation for these HDAC isoforms. nih.gov

The stereochemistry of arctigenin has also been linked to its effect on specific signaling pathways. As mentioned in section 4.2, the (2R,3R)-absolute configuration of (-)-arctigenin is required for the inhibition of Akt activation in PANC-1 cancer cells, leading to preferential cytotoxicity. researchgate.net This establishes a direct link between a specific stereochemical feature and the modulation of a key cell survival pathway.

Furthermore, arctigenin itself has been shown to interact with various cellular and molecular targets. It can inhibit the proliferation of tumor cells by reducing the expression of cyclin D1 , leading to cell cycle arrest in the G1 phase. nih.gov Arctigenin has also been reported to inhibit the PI3K/Akt signaling pathway in liver cancer cells and modulate the MAPK superfamily and JAK-STAT signaling pathway . nih.gov These interactions with multiple signaling pathways contribute to its diverse pharmacological effects, including its anti-inflammatory and anti-tumor activities. nih.gov

| Derivative/Compound | Structural Feature | Molecular Target/Cellular Effect | Reference |

| 6c | 2-(3,4-dimethoxyphenyl)ethyl ether | Potent AMPK activation | nih.gov |

| B7 | Arctigenin with HDAC inhibitory fragment | Selective inhibition of HDAC1, HDAC2, HDAC3; Apoptosis via Caspase-3 | nih.gov |

| (-)-Arctigenin | (2R,3R)-absolute configuration | Inhibition of Akt activation | researchgate.net |

| Arctigenin | Parent structure | Reduction of cyclin D1 expression; Inhibition of PI3K/Akt, MAPK, and JAK-STAT pathways | nih.gov |

Preclinical Pharmacological Activities and Mechanistic Investigations of Arctigenin Monoacetate and Its Analogs

Anticancer Mechanisms in In Vitro and In Vivo Models

Research into the anticancer properties of arctigenin (B1665602) monoacetate and its analogs has revealed several mechanisms through which these compounds exert their effects. While comprehensive data specifically for arctigenin monoacetate is limited, studies on its analogs, particularly monoester derivatives, provide insights into their potential preclinical pharmacological activities.

While direct studies on the inhibition of cellular proliferation by this compound are not extensively detailed in the available research, the broader class of arctigenin and its derivatives has demonstrated significant anti-proliferative effects across various cancer cell lines. nih.govnih.govnih.govnih.govnih.govkoreascience.krbslonline.orgmdpi.comresearchgate.net For instance, novel C-9′ derivatives of arctigenin have been synthesized and evaluated for their anti-proliferative activities against colorectal cancer HCT-116 and triple-negative breast cancer MDA-MB-231 cell lines. mdpi.com This suggests that modifications to the arctigenin structure, such as those in monoacetate analogs, could yield compounds with potent anti-proliferative capabilities.

Table 1: Anti-Proliferative Activity of Arctigenin C-9′ Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| C-9' Derivatives | HCT-116 (Colorectal Cancer) | Improved activity over MDA-MB-231 cells |

| C-9' Derivatives | MDA-MB-231 (Breast Cancer) | Potent anti-proliferative activity |

This table is based on data from a study on C-9' derivatives of arctigenin, which are analogs of this compound.

The induction of programmed cell death, or apoptosis, is a key mechanism for the anticancer activity of many compounds. In vivo studies on arctigenin monoester derivatives have provided evidence of their pro-apoptotic effects. Specifically, the analog arctigenin β-indolylacetate has been shown to induce apoptosis in H22 tumor-bearing mice, as indicated by TUNEL assays performed on tumor tissues. nih.gov This suggests that the monoester structure plays a role in triggering apoptotic pathways in cancer cells. The broader family of arctigenin derivatives has also been shown to induce apoptosis through the caspase-3 pathway. nih.gov

Arctigenin, the parent compound of this compound, is known to modulate cell cycle progression in cancer cells, often leading to G1 phase arrest. nih.govnih.gov It achieves this by regulating the expression of key cell cycle proteins. While specific studies on this compound's effect on the cell cycle are not detailed, preliminary findings on C-9′-hydroxymethyl analogs, which are structurally related, have shown that they can induce programmed cell cycle death. mdpi.com This indicates that the core structure shared with this compound is amenable to modifications that influence cell cycle regulation.

The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical processes in tumor progression. An in vivo study on the arctigenin monoester derivative, arctigenin β-indolylacetate, demonstrated its ability to regulate angiogenesis. In H22 tumor-bearing mice, treatment with this analog led to a significant decrease in serum levels of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. nih.gov This finding suggests that this compound and its analogs may possess anti-angiogenic properties, thereby potentially inhibiting tumor growth and spread.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. While direct evidence for this compound in overcoming drug resistance is not available, studies on arctigenin derivatives are promising. Novel derivatives have been designed and synthesized to resensitize multidrug-resistant cancer cells. nih.gov These efforts suggest that chemical modifications of the arctigenin scaffold, such as the creation of monoacetate esters, could be a strategy to develop compounds that can circumvent or reverse drug resistance in cancer cells.

The anticancer effects of arctigenin and its derivatives are mediated through the modulation of various molecular targets and signaling pathways. nih.govnih.gov For instance, arctigenin itself is known to target pathways involving EGFR and RhoA. nih.gov In the case of arctigenin monoester derivatives, such as arctigenin β-indolylacetate, their antitumor activity is associated with the modulation of cytokine levels. In vivo studies have shown that this analog significantly improves serum cytokine levels of IL-2, IL-6, IFN-γ, and TNF-α. nih.gov These cytokines are crucial components of the immune response and their modulation can impact the tumor microenvironment.

Table 2: Investigated Molecular Targets of an Arctigenin Monoester Derivative (arctigenin β-indolylacetate) in vivo

| Molecular Target | Effect |

|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Decreased |

| Interleukin-2 (IL-2) | Increased |

| Interleukin-6 (IL-6) | Increased |

| Interferon-gamma (IFN-γ) | Increased |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased |

This table summarizes the in vivo effects of arctigenin β-indolylacetate on various molecular targets as observed in H22 tumor-bearing mice.

Specific Molecular Targets and Signaling Pathways

NF-κB Pathway Modulation

There is no specific information available in the scientific literature detailing the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway by this compound. Research has extensively documented the inhibitory effects of the parent compound, arctigenin, on this pathway in various inflammatory and cancer models. nih.govnih.govepa.gov However, no studies have been identified that specifically investigate this activity for this compound.

MAPK Signaling Pathways (ERK1/2, p38)

Detailed research findings on the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38, by this compound are not present in the available scientific literature. The parent compound, arctigenin, has been shown to inhibit the phosphorylation of ERK1/2 and JNK, while its effect on p38 varies depending on the cell type. nih.govnih.gov Specific studies on this compound's interaction with these pathways have not been published.

PI3K/AKT/mTOR Pathway Inhibition

There is a lack of specific data on the inhibitory effects of this compound on the PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway. The parent compound, arctigenin, is a known inhibitor of this critical signaling cascade, which is often dysregulated in cancer. epa.govnih.govfigshare.comnih.govmdpi.com However, studies dedicated to the monoacetate derivative's activity on this pathway are absent from the literature.

EGFR and RhoA Pathway Suppression

Information on the suppression of the Epidermal Growth Factor Receptor (EGFR) and Ras homolog gene family, member A (RhoA) pathways specifically by this compound is not available. Preclinical evidence demonstrates that arctigenin can suppress both EGFR and RhoA-mediated signaling, which is relevant in the context of cancer cell growth and migration. nih.govresearchgate.net This specific activity has not been investigated for this compound.

Histone Deacetylase (HDAC) Inhibition

There are no direct studies reporting the histone deacetylase (HDAC) inhibitory activity of this compound. Research has explored the potential of creating arctigenin derivatives with HDAC inhibitory properties, suggesting that the core structure of arctigenin could be a scaffold for developing such inhibitors. nih.gov However, the intrinsic HDAC inhibitory capacity of this compound itself has not been reported.

Modulation of Proteasome Activity

The modulation of proteasome activity by this compound has not been documented in the scientific literature. Studies on the parent compound, arctigenin, have shown that it can promote the degradation of certain proteins through a proteasome-dependent pathway. nih.gov It is unknown if this compound shares this property.

Effects on Energy Metabolism under Nutrient Deprivation

No specific studies on this compound's effect on energy metabolism under nutrient deprivation were identified. Research in this area has been conducted on arctigenin, which has been shown to inhibit cellular energy metabolism and induce cell death in cancer cells under glucose deprivation. nih.govmedicinacomplementar.com.br

Anti-inflammatory Actions and Immunomodulatory Effects in Preclinical Systems

While arctigenin is well-documented for its anti-inflammatory and immunomodulatory properties, specific preclinical data for this compound is not available. gavinpublishers.comnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6, PGE2, IL-1β)

There is a lack of specific evidence detailing the inhibitory effects of this compound on these pro-inflammatory mediators. The parent compound, arctigenin, has been shown to inhibit the production of NO, TNF-α, IL-6, PGE2, and IL-1β in various preclinical models. nih.govnih.govrsc.org

Downregulation of Inducible Nitric Oxide Synthase (iNOS)

No studies were found that specifically examine the effect of this compound on the downregulation of iNOS. Arctigenin is known to promote the degradation of iNOS and suppress its enzyme activity. nih.govresearchgate.net

Modulation of MKK, AP-1, and STAT Signaling

The modulatory effects of this compound on MKK, AP-1, and STAT signaling pathways have not been specifically reported. Research on arctigenin indicates it inhibits MAP kinases and AP-1 activation through MKK inhibition. nih.govnih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

Specific data on the antioxidant mechanisms of this compound and its role in mitigating oxidative stress is not present in the available literature. Arctigenin has been shown to exert antioxidant effects by activating pathways such as Keap1-Nrf2 and increasing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.netimrpress.comnih.govnih.gov

Due to the strict requirement to focus solely on "this compound," a detailed article as requested cannot be constructed. Further research specifically investigating the monoacetate derivative is needed to elucidate its distinct pharmacological profile.

Antiviral Properties and Mechanisms

Arctigenin, the parent compound of this compound, has demonstrated notable antiviral activities in preclinical studies, targeting various viral strains through distinct mechanisms. These investigations have highlighted its potential as a foundation for the development of novel antiviral therapeutics.

In vitro studies have revealed that arctigenin possesses potent antiviral properties against the Influenza A virus (A/NWS/33, H1N1). nih.gov The mechanism of action appears to involve interference with the early stages of viral replication, subsequent to the virus's entry into host cells. nih.gov Furthermore, arctigenin has been observed to inhibit the release of new virus particles from infected cells. nih.gov

In vivo experiments using a mouse model of influenza A virus infection have substantiated these findings. Intranasal administration of arctigenin significantly inhibited the consolidation of lung tissue associated with pneumonia caused by the virus. nih.gov Moreover, treatment with arctigenin was found to prolong the survival time of mice infected with the influenza virus, suggesting its potential therapeutic efficacy in mitigating the severity of influenza infections. nih.gov

| Antiviral Activity of Arctigenin against Influenza A Virus | |

| Viral Strain | Influenza A virus (A/NWS/33, H1N1) |

| In Vitro Effects | - Potent antiviral activity. nih.gov - Interferes with early events of viral replication post-penetration. nih.gov - Suppresses the release of progeny viruses from host cells. nih.gov |

| In Vivo Effects (Mouse Model) | - Markedly inhibited lung consolidation in mice with viral pneumonia. nih.gov - Prolonged survival time of infected mice. nih.gov |

The antiviral spectrum of arctigenin has been explored against arboviruses, specifically the Dengue virus (DENV) and Chikungunya virus (CHIKV). nih.gov Research has shown that while arctigenin did not exhibit any inhibitory effects on DENV, it demonstrated significant activity against CHIKV. nih.gov

In vitro assays revealed that arctigenin effectively reduces the RNA copy number and the quantity of infectious CHIKV particles. nih.gov The underlying mechanism for this anti-CHIKV effect appears to be twofold. Firstly, arctigenin impedes the entry of the virus into host cells. nih.gov Secondly, it inhibits the initial steps of viral replication. nih.gov In silico docking studies further suggest that arctigenin may exert its effects through a high binding affinity with the E1 protein and the nsp3 macrodomain of CHIKV, which are crucial for viral entry and replication. nih.gov

| Antiviral Activity of Arctigenin against DENV and CHIKV | |

| Dengue Virus (DENV) | No antiviral effects observed. nih.gov |

| Chikungunya Virus (CHIKV) | - Significantly reduced CHIKV RNA copy number and infectious virus particles. nih.gov - Affected viral entry. nih.gov - Inhibited the initial steps of viral replication. nih.gov |

| Proposed Mechanism (CHIKV) | High binding affinity with the viral E1 protein and nsp3 macrodomain. nih.gov |

Neuroprotective Actions and Associated Mechanisms in Preclinical Models

Arctigenin has been the subject of extensive research for its neuroprotective properties, with studies elucidating its mechanisms of action in various preclinical models of neuronal damage. These investigations have primarily focused on its ability to counteract excitotoxicity, a process implicated in numerous neurodegenerative disorders.

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a key factor in neuronal loss. explorationpub.com Studies utilizing primary cultures of rat cortical cells have shown that arctigenin can significantly mitigate glutamate-induced neurotoxicity. nih.gov This protective effect is observed even when arctigenin is administered after the initial excitotoxic challenge, highlighting its potential therapeutic window. nih.gov The compound has been found to be particularly effective against neurotoxicity induced by kainic acid, a glutamate analog. nih.gov

A primary mechanism underlying the neuroprotective effects of arctigenin against glutamate-induced excitotoxicity is its interaction with kainate receptors, a subtype of ionotropic glutamate receptors. nih.govnih.gov Research has demonstrated that arctigenin competitively inhibits the binding of radiolabeled kainate to its receptors. nih.gov This direct interaction prevents the overstimulation of these receptors by glutamate, thereby reducing the subsequent cascade of events that lead to neuronal cell death. nih.govnih.gov The ability of arctigenin to cross the blood-brain barrier and engage with kainate-sensitive ionotropic glutamate receptors in the central nervous system has been confirmed. nih.gov

Furthermore, arctigenin has been identified as an inhibitor of mitochondrial respiratory complex I. nih.gov This action can influence the generation of reactive oxygen species (ROS) and modulate the mitochondrial membrane potential, both of which are critical factors in cell survival and death pathways initiated by excitotoxic insults. nih.govrosj.org By influencing mitochondrial function, arctigenin may help to preserve cellular energy homeostasis and prevent the activation of apoptotic pathways.

| Neuroprotective Mechanisms of Arctigenin | |

| Attenuation of Excitotoxicity | - Significantly attenuates glutamate-induced neurotoxicity in cultured rat cortical cells. nih.gov - More selective protection against kainic acid-induced neurotoxicity compared to N-methyl-D-aspartate. nih.gov |

| Inhibition of Kainate Receptor Binding | - Competitively inhibits the binding of [3H]-kainate to its receptors. nih.gov - Interacts with kainate-sensitive ionotropic glutamate receptors in the brain. nih.gov |

| Modulation of ROS and Mitochondrial Function | - Directly scavenges free radicals generated by excess glutamate. nih.gov - Reduces the level of cellular peroxide in cultured neurons. nih.gov - Inhibits mitochondrial respiratory complex I. nih.gov |

Relevance to Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis)

Preclinical research has identified arctigenin, the parent compound of this compound, as a promising agent in models of several neurodegenerative diseases. Its therapeutic potential stems from its anti-inflammatory, neuroprotective, and pathology-targeting mechanisms.

Alzheimer's Disease (AD): In transgenic mouse models of AD (APP/PS1), arctigenin has been shown to effectively ameliorate memory impairment. Its mechanism of action is twofold: it inhibits the production of β-amyloid (Aβ) and promotes its clearance. Arctigenin suppresses the expression of β-site amyloid precursor protein cleavage enzyme 1 (BACE1), a key enzyme in the generation of Aβ. Furthermore, it enhances the clearance of Aβ by promoting autophagy through the inhibition of the AKT/mTOR signaling pathway and activation of the AMPK/Raptor pathway. Treatment in these models led to a significant decrease in Aβ formation and the presence of senile plaques in the hippocampus and cortex. A novel derivative of arctigenin, ARC-18, has also demonstrated the ability to improve cognitive function and reduce Aβ aggregation in 5xFAD mice, another AD model, by activating autophagy and regulating amyloid precursor protein (APP) processing.

Parkinson's Disease (PD): In a rotenone-induced rat model of Parkinson's disease, arctigenin has demonstrated neuroprotective effects. Rotenone is a neurotoxin known to induce PD-like pathology, including the loss of dopamininurgic neurons and the aggregation of α-synuclein. Studies have shown that arctigenin can mitigate these pathological features, suggesting its potential to protect dopaminergic neurons, a key cell population lost in PD. researchgate.net

Multiple Sclerosis (MS): Arctigenin has been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is the most widely used model for MS. In this model, arctigenin treatment has been found to ameliorate disease symptoms. It reduces inflammation and demyelination in the central nervous system (CNS) by suppressing the differentiation and proliferation of pathogenic Th1 and Th17 cells. Furthermore, using in vivo two-photon calcium imaging, studies have shown that EAE is associated with neuronal hyperactivity and increased calcium influx at the preclinical stage. Arctigenin treatment effectively limits this hyperactivity and restores more normal neural activity, suggesting a direct neuroprotective effect beyond its immunomodulatory functions. This is partly achieved by modulating AMPA receptor-mediated excitatory postsynaptic currents.

Table 1: Summary of Arctigenin's Effects in Neurodegenerative Disease Models

| Disease Model | Animal Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Alzheimer's Disease | APP/PS1 Transgenic Mice | Ameliorated memory impairment; Decreased Aβ content and senile plaques. | Inhibited Aβ production via BACE1 suppression; Promoted Aβ clearance via enhanced autophagy (AKT/mTOR inhibition, AMPK activation). |

| Parkinson's Disease | Rotenone-Induced Rats | Exhibited neuroprotective effects against rotenone-induced pathology. | Mitigation of α-synuclein aggregation and protection of dopaminergic neurons. researchgate.net |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) Mice | Ameliorated EAE symptoms; Reduced CNS inflammation and demyelination. | Suppressed Th1 and Th17 cell proliferation; Limited neuronal hyperactivity and calcium influx by modulating AMPA receptors. |

Other Pharmacological Activities in Preclinical Studies

Beyond its neuroprotective effects, arctigenin has demonstrated a range of other significant pharmacological activities in various preclinical models.

Hepatoprotective Effects

Arctigenin has shown considerable protective effects against immune-mediated liver injury. In a concanavalin (B7782731) A (ConA)-induced acute hepatitis mouse model, which mimics autoimmune hepatitis, arctigenin pretreatment significantly increased survival rates and improved liver function by markedly reducing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.netfrontiersin.org Histopathological analysis revealed that arctigenin reduced liver congestion and necroinflammation. researchgate.net The protective mechanism involves suppressing the immune response; arctigenin reduced the infiltration of CD4+ T cells, NKT cells, and macrophages into the liver. researchgate.net It also decreased the production of pro-inflammatory cytokines like IFN-γ and IL-6 while increasing the anti-inflammatory cytokine IL-10. frontiersin.org This immunomodulation appears to be linked to the inhibition of the IFN-γ/IL-6/Stat1 pathway. frontiersin.org

Table 2: Hepatoprotective Effects of Arctigenin in a ConA-Induced Hepatitis Model

| Parameter | Effect of Arctigenin Pretreatment | Mechanism |

|---|---|---|

| Survival Rate | Significantly increased | Immune Suppression |

| Serum ALT & AST | Markedly decreased researchgate.netfrontiersin.org | Reduced infiltration of immune cells (CD4+ T, NKT, Macrophages) researchgate.net |

| Liver Histology | Reduced congestion and necroinflammation researchgate.net | Decreased pro-inflammatory cytokines (IFN-γ, IL-6) frontiersin.org |

| Cytokine Levels | Increased anti-inflammatory cytokine (IL-10) frontiersin.org | Inhibition of IFN-γ/IL-6/Stat1 signaling pathway frontiersin.org |

Renoprotective Effects

Arctigenin has demonstrated potent renoprotective effects in preclinical models of diabetic nephropathy (DN). In diabetic db/db mice, oral administration of arctigenin for eight weeks significantly attenuated renal pathological injury. nih.gov It reduced key markers of kidney damage, including urine albumin excretion and the urine albumin to creatinine (B1669602) ratio. nih.gov The mechanism underlying this protection involves the inhibition of endoplasmic reticulum (ER) stress, a key factor in the progression of DN. Arctigenin treatment decreased the expression of ER stress-related markers and caspase 12 in the kidneys of these mice. nih.gov In vitro studies using human kidney (HK2) cells confirmed that arctigenin can block high glucose-induced ER stress and subsequent cell apoptosis. nih.gov Furthermore, in models of clear cell renal cell carcinoma, arctigenin has been shown to selectively inhibit the growth and survival of cancer cells while sparing normal kidney cells. nih.gov

Anthelmintic Activity

Research has identified arctigenin as possessing significant anthelmintic (anti-parasitic worm) activity. In a study focused on fish parasites, arctigenin isolated from burdock was effective against Dactylogyrus intermedius. Its median effective concentration (EC50) after 48 hours was 0.62 mg/L, which was notably more potent than the control drug, mebendazole (B1676124) (1.25 mg/L).

Effects on Metabolic Disorders (e.g., Diabetes)

Arctigenin shows potential for treating type 2 diabetes mellitus (T2DM) by mitigating insulin (B600854) resistance. In a T2DM mouse model, oral administration of arctigenin for 10 weeks led to reduced blood glucose and lipid levels. nih.govresearchgate.net It also reversed damage to the liver and pancreas tissues associated with the diabetic state. nih.govresearchgate.net The therapeutic effect is linked to its anti-inflammatory properties; arctigenin reduced serum levels of pro-inflammatory cytokines and downregulated Toll-like receptor 4 (TLR4)-mediated inflammation. nih.govresearchgate.net This anti-inflammatory action helps to reactivate the insulin signaling pathway, specifically by upregulating insulin receptor substrate 2 (IRS-2) and glucose transporter 4 (GLUT4), which improves glucose uptake in insulin-resistant cells. nih.govresearchgate.net

Table 3: Effects of Arctigenin on Metabolic Parameters in a T2DM Mouse Model

| Parameter | Effect of Arctigenin Treatment | Proposed Mechanism |

|---|---|---|

| Blood Glucose | Reduced nih.govresearchgate.net | Inhibition of TLR4 inflammatory signaling nih.govresearchgate.net |

| Blood Lipids | Reduced nih.govresearchgate.net | Upregulation of IRS-2/GLUT4 pathway nih.govresearchgate.net |

| Insulin Resistance | Mitigated nih.govresearchgate.net | Improved glucose uptake nih.govresearchgate.net |

| Tissue Pathology | Reversed liver and pancreas damage nih.govresearchgate.net | Reduction of pro-inflammatory cytokines nih.govresearchgate.net |

Preclinical Pharmacokinetics Adme of Arctigenin and Derivatives

Absorption Characteristics in In Vitro and In Vivo Models

Arctigenin (B1665602) has demonstrated strong absorption capacity in preclinical studies involving both rat and beagle dog models. nih.govfrontiersin.org The absorption rate is generally rapid, occurring in less than one hour. nih.govfrontiersin.org

Intestinal Permeability and Transport Mechanisms (e.g., P-glycoprotein Substrate)

In vitro studies using human intestinal epithelial Caco-2 cells have shown that arctigenin can enhance intestinal barrier function. nih.govnih.gov It has been observed to increase the transepithelial electrical resistance (TEER), an index of barrier integrity, and decrease the permeation of substances like ovalbumin across the Caco-2 cell monolayers. nih.govnih.gov This suggests that arctigenin helps in reinforcing the physical barrier of the intestine.

Further investigations into its transport mechanisms have revealed that arctigenin is a substrate of P-glycoprotein (P-gp), an efflux transporter that actively pumps substrates out of cells and back into the intestinal lumen. cabidigitallibrary.org The function of P-gp can therefore influence the net absorption of arctigenin. In diabetic rat models, where P-gp expression and function in the intestine were found to be impaired, the absorption of arctigenin was significantly increased. This effect could be negated by the pre-treatment with verapamil, a known P-gp inhibitor, highlighting the transporter's role in arctigenin's intestinal flux. cabidigitallibrary.org

Factors Influencing Oral Bioavailability in Animal Models

The oral bioavailability of arctigenin is influenced by several factors, including its formulation and extensive first-pass metabolism in the intestine and liver. researchgate.netnih.govchinaphar.com Despite this, studies have reported a high degree of absorption and surprisingly high absolute bioavailability in animal models. For instance, in rats and beagle dogs, the absolute bioavailability has been reported to be greater than 100%, which may suggest complex absorption kinetics or issues with the intravenous reference formulation. nih.govfrontiersin.org In another study, the oral bioavailability of an arctigenin derivative, arctigenin valine ester, was noted to be significantly improved compared to the parent compound, indicating that esterification can be a strategy to enhance this parameter. nih.gov

Conversely, extensive glucuronidation and hydrolysis in the liver, intestine, and plasma are known to hinder the systemic availability of orally administered arctigenin. researchgate.netnih.gov The interplay between its rapid absorption and significant first-pass metabolism dictates the ultimate concentration of the active compound reaching systemic circulation.

| Animal Model | Administration Route | Absolute Bioavailability (F%) | Key Findings |

|---|---|---|---|

| Rats & Beagle Dogs | Oral / Intravenous | > 100% | Exhibited strong absorption capacity and a high degree of absorption. nih.govfrontiersin.org |

| Diabetic Rats | Oral | Increased vs. Normal Rats | Absorption enhancement attributed to impaired P-glycoprotein function. cabidigitallibrary.org |

Distribution Profiles in Animal Tissues

Following administration, arctigenin is distributed rapidly and widely throughout the body. nih.gov Studies in rats have shown that after hypodermic injection, peak concentrations in various tissues are reached within approximately 2.5 hours. nih.gov The compound is detectable in nearly all tissues and organs investigated. nih.gov

The highest concentration of arctigenin is typically found in the intestine. nih.gov Following the intestine, notable concentrations are also observed in the heart, liver, pancreas, and kidney, indicating a broad distribution to major organs. nih.gov

| Animal Model | Tissue | Relative Concentration |

|---|---|---|

| Rats | Intestine | Highest |

| Heart | High | |

| Liver | High | |

| Pancreas | High | |

| Kidney | High |

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Arctigenin undergoes extensive metabolism in preclinical systems. The primary metabolic pathways include hydrolysis, glucuronidation, sulfation, methylation, and oxidation. nih.govresearchgate.net Rapid hydrolysis in plasma has been identified as a major metabolic route following oral administration. nih.gov

Role of Intestinal Microbiota in Biotransformation (e.g., Deglucosidation, Demethylation, Dehydroxylation)

The gut microbiota plays a crucial role in the biotransformation of arctigenin and its precursor, arctiin (B1665604). researchgate.netnih.gov Arctiin, a glycoside of arctigenin, is first hydrolyzed by intestinal bacteria to release the active aglycone, arctigenin. Subsequently, the gut microbiota can further metabolize arctigenin through a series of demethylation and dehydroxylation reactions. researchgate.net

In vitro incubation of arctigenin with intestinal microbiota has demonstrated its transformation into several metabolites, including 3'-demethylarctigenin and 3'-demethyl-4'-dehydroxyarctigenin. researchgate.net Ultimately, these biotransformation processes can lead to the formation of enterolactone. researchgate.net This microbial metabolism is significant as it can alter the biological activity and toxicity of the parent compound. researchgate.net Furthermore, arctigenin has been shown to modulate the gut microbiota, promoting the growth of beneficial short-chain fatty acid (SCFA)-producing bacteria. nih.govsciopen.comsciopen.com

Hepatic Metabolism

The liver is a primary site for arctigenin metabolism. Following absorption, arctigenin is subject to extensive first-pass metabolism in the liver. researchgate.net Key hepatic metabolic reactions include hydrolysis and glucuronidation. researchgate.netnih.gov

Studies in rats have identified several novel metabolites after oral administration, with arctigenic acid (formed via hydrolysis) and arctigenin-4-O'-glucuronide being two of the major in vivo metabolites. nih.govresearchgate.net Other identified metabolites include 4-O-demethylarctigenin. nih.gov An in vitro metabolite, arctigenin-4'-O-sulfate, has also been identified, though it was not detected in vivo in rats. nih.gov

Comparative studies using liver microsomes from different species have shown variations in metabolic rates. The stability of arctigenin was highest in human liver microsomes, followed by beagle dog, rat, and monkey microsomes, indicating species-specific differences in hepatic metabolism. nih.gov

| Metabolic Pathway | Key Metabolites | Site of Metabolism | Reference |

|---|---|---|---|

| Hydrolysis | Arctigenic acid | Plasma, Liver, Intestine | nih.gov |

| Glucuronidation | Arctigenin-4-O'-glucuronide | Liver, Intestine | nih.govresearchgate.net |

| Microbiota-mediated | 3'-demethylarctigenin | Intestine | researchgate.net |

| 3'-demethyl-4'-dehydroxyarctigenin | researchgate.net | ||

| Enterolactone | researchgate.net | ||

| Demethylation | 4-O-demethylarctigenin | Systemic | nih.gov |

| Sulfation (in vitro) | Arctigenin-4'-O-sulfate | - | nih.gov |

Identification of Key Metabolites

No studies have been identified that report on the in vivo or in vitro metabolism of arctigenin monoacetate. Consequently, a data table of its key metabolites cannot be generated.

Excretion Routes in Preclinical Models

There is no available data from preclinical studies detailing the routes of excretion for this compound. Therefore, a data table summarizing its excretion pathways cannot be provided.

Advanced Analytical Methodologies for Characterization and Quantification of Arctigenin Monoacetate

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules like arctigenin (B1665602) monoacetate. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Specifically, 13C-NMR provides information about the number and chemical environment of carbon atoms in a molecule.

Table 1: Illustrative ¹³C-NMR Chemical Shifts for Arctigenin (as a reference for Arctigenin Monoacetate) (Note: This data is for the parent compound, arctigenin, and not this compound. The actual chemical shifts for this compound would differ, particularly around the site of acetylation.)

| Carbon Position | Chemical Shift (δ) in ppm (Illustrative) | Carbon Type |

|---|---|---|

| C-1 | ~132.0 | Aromatic C |

| C-2 | ~112.5 | Aromatic CH |

| C-3 | ~148.7 | Aromatic C-O |

| C-4 | ~145.3 | Aromatic C-O |

| C-5 | ~115.8 | Aromatic CH |

| C-6 | ~121.5 | Aromatic CH |

| C-7 | ~34.5 | CH2 |

| C-8 | ~41.2 | CH |

| C-9 | ~178.5 | C=O (Lactone) |

| C-1' | ~130.0 | Aromatic C |

| C-2' | ~111.9 | Aromatic CH |

| C-3' | ~147.9 | Aromatic C-O |

| C-4' | ~144.2 | Aromatic C-O |

| C-5' | ~114.8 | Aromatic CH |

| C-6' | ~122.3 | Aromatic CH |

| C-7' | ~38.1 | CH2 |

| C-8' | ~46.7 | CH |

| C-9' | ~71.5 | CH2-O |

| OCH3 | ~56.0 | OCH3 |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Specific mass spectrometry data for this compound is not widely published. However, studies on the parent compound, arctigenin, demonstrate the utility of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For arctigenin, multiple reaction monitoring (MRM) transitions, such as m/z 373.2→136.9, have been used for its quantification in biological samples. frontiersin.org The fragmentation of the molecular ion provides valuable structural information. A study on the mass fragmentation of trimethylsilyl (B98337) derivatives of related lignans (B1203133), including arctigenin, highlights the characteristic fragmentation patterns that can be expected. nih.gov

Advanced high-resolution mass spectrometry techniques like Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap mass spectrometry would be instrumental in the characterization of this compound. These methods provide highly accurate mass measurements, enabling the determination of the elemental composition and aiding in the confident identification of the compound and its metabolites.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is predictive and based on the structure of this compound. Experimental data is required for confirmation.)

| Parameter | Expected Value/Information |

|---|---|

| Molecular Formula | C23H26O7 |

| Exact Mass | 414.1678 |

| Molecular Weight | 414.45 |

| Expected [M+H]⁺ ion | m/z 415.1751 |

| Expected [M+Na]⁺ ion | m/z 437.1570 |

| Potential Fragmentation Pathways | - Loss of the acetyl group (-42 Da)

|

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation and quantification of this compound from complex mixtures, such as plant extracts or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. While specific HPLC methods for this compound are not detailed in the literature, methods developed for arctigenin can be readily adapted.

A typical HPLC method for the analysis of arctigenin involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. und.eduresearchgate.netnih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 280 nm. und.edu For the quantification of this compound, a similar approach would be effective, with adjustments to the mobile phase composition and gradient to ensure optimal separation from other related compounds.

Table 3: A Representative HPLC Method for the Analysis of Lignans (Adaptable for this compound) (Note: This is a general method for related compounds and would require optimization for this compound.)

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) und.edu |

| Mobile Phase | Methanol:Water (e.g., 55:45 v/v) und.edu |

| Flow Rate | 1.0 mL/min und.edu |

| Detection | UV at 280 nm und.edu |

| Injection Volume | 10 µL und.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly relevant for studying related volatile compounds or degradation products that might be present alongside it or formed during processing.

Advanced Omics and Systems Biology Approaches in Mechanistic Studies

While no specific omics or systems biology studies have been published on this compound, these advanced approaches hold immense potential for elucidating its mechanisms of action and biological effects.

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a particular stimulus. slideshare.netfrontiersin.orguq.edu.auresearchgate.netnih.gov For a compound like this compound, these approaches could be used to:

Transcriptomics (e.g., RNA-Seq): Identify genes whose expression is altered by treatment with this compound, providing insights into the cellular pathways it affects.

Proteomics (e.g., mass spectrometry-based proteomics): Analyze changes in protein expression and post-translational modifications, revealing the downstream effects of the compound on cellular machinery.

Metabolomics (e.g., LC-MS or GC-MS-based metabolomics): Profile the changes in small molecule metabolites, offering a functional readout of the physiological state of the cell or organism after exposure to this compound.

Gene Expression Analysis (e.g., snRNA-seq, FindMarker function)

Single-nucleus RNA sequencing (snRNA-seq) is a powerful technique used to quantify gene expression in individual cells. researchgate.net Unlike bulk RNA sequencing, which averages gene expression across a whole tissue sample, snRNA-seq provides a high-resolution view of the cellular heterogeneity and the specific cell types responding to a compound like this compound. researchgate.netarvojournals.org

In a preclinical research setting, snRNA-seq could be employed to analyze tissues from animal models treated with this compound versus a control group. The methodology would involve isolating individual nuclei from the tissue of interest (e.g., a tumor or inflamed tissue), followed by sequencing the RNA from each nucleus. This approach allows researchers to identify which specific cell populations (e.g., cancer cells, immune cells, stromal cells) are most affected by the compound.

Following data acquisition, bioinformatic tools such as the FindMarker function in software packages like Seurat are used for differential expression analysis. arvojournals.org This function compares the gene expression profiles of cell clusters from the treated group against the control group to identify genes that are significantly upregulated or downregulated in response to this compound. This granular level of detail is crucial for pinpointing the precise cellular targets of the compound. For instance, such analysis could reveal if this compound's anti-inflammatory effects are mediated primarily through its impact on macrophages, lymphocytes, or the tissue's parenchymal cells. nih.govnih.gov

Table 1: Representative Output of FindMarker Analysis for a Hypothetical Cell Cluster This table illustrates the potential output from a differential gene expression analysis comparing this compound-treated cells to control cells.

| Gene | avg_log2FC | p_val | p_val_adj | pct.1 | pct.2 |

| STAT3 | -1.2 | 1.5e-80 | 2.1e-76 | 0.45 | 0.85 |